molecular formula C25H23N3O4S2 B2437322 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1219344-16-7

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No. B2437322
CAS RN: 1219344-16-7
M. Wt: 493.6
InChI Key: UHMJFCYQGGCUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of these derivatives have also been discussed in the context of their anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The reaction between benzo[d]thiazol-2-amine and flurbiprofen has been used to prepare a flurbiprofen derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data . These compounds are generally characterized by their aromaticity, which is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Characterization

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide and its derivatives are primarily involved in the synthesis and characterization of novel compounds. These compounds are synthesized using various methodologies and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. This process helps in understanding the properties and potential applications of these compounds in different scientific fields (Talupur et al., 2021).

Antimicrobial Activity

These compounds have shown significant antimicrobial activity. They are tested against a range of bacterial and fungal strains, often showing more potent effects than standard reference drugs. This suggests their potential as new antimicrobial agents, particularly against Gram-positive strains (Bikobo et al., 2017).

Antioxidant Activity

Some derivatives of this compound have been identified as potent antioxidants. Their antioxidant activity is compared with known antioxidants like ascorbic acid, demonstrating their potential utility in combating oxidative stress-related damage (Tumosienė et al., 2019).

Antitumor Activity

Studies have also focused on the antitumor activity of these compounds. Some derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells, making them promising candidates for cancer treatment (Ostapiuk et al., 2017).

Antibacterial Agents

The derivatives of this compound have been synthesized and evaluated as novel antibacterial agents, particularly effective against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Diuretic Activity

Some derivatives are tested for their in vivo diuretic activity, with certain compounds showing promising results in this regard (Yar & Ansari, 2009).

Radiosynthesis for PET Tracers

These compounds have been explored for potential use as PET tracers in medical imaging, particularly targeting orexin2 receptors. However, studies indicate they may not be suitable for this application due to inadequate brain uptake or tracer retention (Liu et al., 2012).

Antibacterial, Antifungal, and Anticancer Evaluation

Further research includes evaluating synthesized derivatives for antibacterial, antifungal, and anticancer activities, adding to their potential as multifaceted therapeutic agents (Senthilkumar et al., 2021).

Antipsychotic Agents

Derivatives have been evaluated as potential antipsychotic agents, showing efficacy in binding to dopamine and serotonin receptors, and antagonizing specific behavioral responses in mice (Norman et al., 1996).

Mechanism of Action

Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . They have also demonstrated anti-inflammatory activity, with certain derivatives showing high IC50 values for COX-1 inhibition .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities . The synthesis of new benzothiazole derivatives and their evaluation for anti-tubercular and anti-inflammatory activities is a promising area of research .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-16-8-11-18(12-9-16)34(31,32)28-14-4-6-21(28)24(30)26-17-10-13-19(22(29)15-17)25-27-20-5-2-3-7-23(20)33-25/h2-3,5,7-13,15,21,29H,4,6,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMJFCYQGGCUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.